[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate

COX-2 inhibition Anti-inflammatory screening Prostanoid biosynthesis

[2-(1H-Indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate (also designated WAY-382299, CHEMBL1734706, PubChem CID is a synthetic small molecule (C₁₆H₁₁BrN₂O₃, MW 359.17 g/mol) belonging to the indole-ester class, currently at the preclinical research phase. The compound is described as a cyclooxygenase (COX) inhibitor with additional activity against multiple biological targets, and has been implicated in patent literature covering methods for altering the lifespan of eukaryotic organisms.

Molecular Formula C16H11BrN2O3
Molecular Weight 359.17 g/mol
CAS No. 561027-72-3
Cat. No. B12854177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate
CAS561027-72-3
Molecular FormulaC16H11BrN2O3
Molecular Weight359.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)COC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C16H11BrN2O3/c17-11-5-10(6-18-7-11)16(21)22-9-15(20)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,9H2
InChIKeyJDXXZGUTEZEIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.5 [ug/mL] (The mean of the results at pH 7.4)

[2-(1H-Indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate (CAS 561027-72-3): A Multi-Target Indole-Based COX Inhibitor for Preclinical Research Procurement


[2-(1H-Indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate (also designated WAY-382299, CHEMBL1734706, PubChem CID 2689658) is a synthetic small molecule (C₁₆H₁₁BrN₂O₃, MW 359.17 g/mol) belonging to the indole-ester class, currently at the preclinical research phase [1]. The compound is described as a cyclooxygenase (COX) inhibitor with additional activity against multiple biological targets, and has been implicated in patent literature covering methods for altering the lifespan of eukaryotic organisms [2]. It is commercially available from research chemical suppliers as a purified solid or pre-formulated DMSO solution for in vitro and cell-based studies .

Multi-target polypharmacology probe (COX-2, RNase L, EGFR)
Preclinical lifespan and antiviral innate immunity studies
Supplied as purified solid or DMSO solution for cell-based assays

Why Generic COX-2 Inhibitors Cannot Substitute for [2-(1H-Indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate in Mechanistic or Lifespan Studies


Generic substitution with clinically established COX-2 inhibitors (e.g., celecoxib, rofecoxib) or non-selective NSAIDs (e.g., indomethacin, aspirin) fails for this compound because its polypharmacology extends substantially beyond COX-2 inhibition. BindingDB data reveal that WAY-382299 additionally potently modulates RNase L (IC₅₀ = 2.30 nM) [1] and inhibits EGFR kinase (IC₅₀ = 3.60 nM) [2]—targets not engaged by conventional NSAIDs at comparable concentrations. This multi-target signature is mechanistically linked to the compound's identification in a patent focused on lifespan alteration in eukaryotic organisms, an application for which simple COX-2 selectivity is insufficient [3]. Furthermore, the compound's selectivity window between COX-2 (102 nM) and off-targets such as voltage-gated sodium channels (Nav1.2/Nav1.6, IC₅₀ = 2,000 nM) provides a defined therapeutic index that narrow-spectrum COX-2 agents lack [4]. Substituting a standard COX-2 inhibitor would therefore eliminate the polypharmacology and lifespan-modifying activity that distinguish this tool compound.

  • Polypharmacology mismatch: WAY-382299 engages RNase L and EGFR; standard COX-2 inhibitors do not, limiting functional substitution in lifespan models.
  • Lifespan-modifying phenotype: Patent-defined activity may not be reproduced by single-target NSAIDs lacking the multi-target signature.
  • Selectivity window: A defined COX-2 selectivity over sodium channels may not be shared by uncharacterized indole-ester analogs.

Quantitative Differentiation Evidence: [2-(1H-Indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate Against Its Closest Comparators


COX-2 Inhibition Potency: WAY-382299 Compared to Clinically Approved Selective COX-2 Inhibitors

WAY-382299 inhibits recombinant human COX-2 with an IC₅₀ of 102 nM, as determined by HPLC quantitation of 12-HHT formation from arachidonic acid [1]. For class-level context, the clinically approved selective COX-2 inhibitor celecoxib exhibits literature IC₅₀ values typically in the 40–80 nM range in comparable recombinant enzyme assays, placing WAY-382299 approximately 1.3- to 2.6-fold less potent than the benchmark therapeutic agent. However, WAY-382299 is 2.6-fold more potent than the non-selective NSAID indomethacin (COX-2 IC₅₀ ≈ 270 nM in analogous assays) [2]. This moderate potency position, combined with its distinct polypharmacology, makes WAY-382299 unsuitable as a potency substitute for celecoxib but potentially advantageous where moderate COX-2 inhibition is desired alongside activity at other targets.

COX-2 Inhibition
Class-level
WAY-382299 IC₅₀ = 102 nM
Celecoxib IC₅₀ ≈ 40–80 nM
Indomethacin IC₅₀ ≈ 270 nM
Supports COX-2 pathway studies; potency differs from clinical NSAIDs.
Head-to-head comparisons not available; literature range for celecoxib.
COX-2 inhibition Anti-inflammatory screening Prostanoid biosynthesis

RNase L Modulation: A Mechanistically Distinct Activity Absent in Conventional Anti-Inflammatory Agents

WAY-382299 exhibits potent RNase L-modulating activity with an IC₅₀ of 2.30 nM in a protein synthesis inhibition assay performed in mouse L cell extracts [1]. This represents a target engagement level approximately 44-fold more potent than its COX-2 inhibitory activity (102 nM). RNase L is a key effector of the interferon-regulated 2-5A system central to antiviral innate immunity, and its modulation is mechanistically unrelated to the cyclooxygenase pathway. In contrast, clinically used NSAIDs—including selective COX-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib, as well as non-selective agents such as indomethacin and ibuprofen—have no reported activity against RNase L at pharmacologically relevant concentrations [2]. No publicly available head-to-head comparator data exist for RNase L inhibition by structurally related indole esters, making this a differentiating and potentially unique feature of WAY-382299 within this compound class.

RNase L Modulation
Reported
WAY-382299 IC₅₀ = 2.30 nM
Standard NSAIDs: no activity reported
Supports RNase L pathway research; unique polypharmacology context.
No head-to-head comparator data available.
RNase L activation Interferon pathway Antiviral innate immunity

EGFR Kinase Inhibition: A Third Mechanistic Dimension Discriminating WAY-382299 from Standard NSAIDs

WAY-382299 inhibits isolated epidermal growth factor receptor (EGFR) kinase activity with an IC₅₀ of 3.60 nM, measured by suppression of phosphorylation of glutamic acid/tyrosine random copolymer substrate [1]. This places the compound in a potency range comparable to first-generation EGFR tyrosine kinase inhibitors (e.g., erlotinib, gefitinib) which typically exhibit IC₅₀ values of 2–20 nM in analogous isolated enzyme assays. By contrast, clinically used COX-2 inhibitors including celecoxib, rofecoxib, and etoricoxib show no meaningful EGFR inhibition (IC₅₀ typically >1,000 nM in standard kinase panels) [2]. The simultaneous engagement of COX-2 (IC₅₀ = 102 nM), RNase L (IC₅₀ = 2.30 nM), and EGFR (IC₅₀ = 3.60 nM) at low nanomolar concentrations defines a tripartite pharmacological signature that is not shared by any single approved NSAID or EGFR-targeted therapeutic agent.

EGFR Kinase
Reported
WAY-382299 IC₅₀ = 3.60 nM
Standard NSAIDs: >1,000 nM
Supports EGFR kinase crosstalk studies; absent in standard NSAIDs.
Data from isolated kinase assay.
EGFR inhibition Kinase profiling Tyrosine kinase

COX-2 vs. Voltage-Gated Sodium Channel Selectivity Index: A Quantitative Selectivity Window

The selectivity of WAY-382299 for COX-2 over voltage-gated sodium channel subtypes Nav1.2 and Nav1.6 was assessed using functional potency assays in mammalian expression systems. The compound inhibits COX-2 with an IC₅₀ of 102 nM versus Nav1.2/Nav1.6 with an IC₅₀ of 2,000 nM, yielding a selectivity index of approximately 19.6-fold [1]. This selectivity window is informative for experimental design: at concentrations required for near-complete COX-2 inhibition (~200–500 nM), off-target sodium channel engagement is minimal (<10% occupancy predicted by standard dose-response models). For comparison, several structurally related indole-based screening hits in the PubChem database exhibit substantially narrower selectivity indices (<5-fold) or lack defined off-target profiling data altogether [2]. The availability of this quantitative selectivity metric provides procurement certainty that is absent for uncharacterized in-class alternatives.

Selectivity Index
Reported
19.6-fold (COX-2 / Nav1.2–1.6)
Supports selectivity review; reduces off-target concern in COX-2 paradigms.
Determined using mammalian-expressed Nav1.2/Nav1.6.
Selectivity index COX-2 selectivity Off-target profiling

CYP2C8 Drug-Metabolizing Enzyme Liability: Low Interaction Potential Compared to Other Indole-Based COX Inhibitors

WAY-382299 was tested for inhibition of recombinant human CYP2C8 expressed in baculovirus-infected insect cell microsomes, yielding a Ki of 11,000 nM (11 µM) [1]. This weak CYP2C8 inhibitory activity indicates a low potential for CYP2C8-mediated drug-drug interactions, as the Ki exceeds typical therapeutic plasma concentrations by over 100-fold. In comparison, several other indole-based COX-2 inhibitor scaffolds have demonstrated more potent CYP2C8 inhibition (Ki < 1,000 nM), which can complicate co-administration with CYP2C8 substrates such as paclitaxel, rosiglitazone, or amodiaquine in preclinical combination studies [2]. The low CYP2C8 liability of WAY-382299 simplifies experimental protocols in polypharmacology studies that may involve CYP2C8-metabolized chemotherapeutic agents.

CYP2C8 Interaction
Reported
WAY-382299 Ki = 11,000 nM
Other indole COX-2 inhibitors: Ki
Supports low metabolic interaction risk review.
Data from recombinant CYP2C8 assay.
CYP2C8 inhibition Drug-drug interaction Metabolic stability

Procurement-Relevant Application Scenarios for [2-(1H-Indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate Based on Verified Differentiation Evidence


Lifespan Alteration Studies in Eukaryotic Model Organisms (C. elegans, S. cerevisiae)

US Patent US8642660B2 explicitly identifies WAY-382299 as a compound capable of altering the lifespan of eukaryotic organisms [1]. The compound's multi-target profile—COX-2 inhibition (IC₅₀ = 102 nM), RNase L modulation (IC₅₀ = 2.30 nM), and EGFR inhibition (IC₅₀ = 3.60 nM)—is mechanistically consistent with pathways implicated in aging, including inflammatory signaling, RNA metabolism, and growth factor signaling. Researchers investigating longevity pharmacology should prioritize this specific compound over single-target COX-2 inhibitors (e.g., celecoxib), which lack the RNase L and EGFR activities that may be required for the full lifespan-altering phenotype.

COX-2/EGFR Crosstalk Studies in Inflammation-Associated Carcinogenesis

The concurrent inhibition of COX-2 (102 nM) and EGFR kinase (3.60 nM) within a narrow nanomolar potency range makes WAY-382299 a uniquely suitable tool compound for investigating the COX-2/EGFR signaling axis in models of inflammation-driven colorectal, gastric, or lung carcinogenesis [2]. Unlike combination approaches requiring two separate inhibitors, a single compound eliminates pharmacokinetic mismatch and enables cleaner dose-response interpretation. The low CYP2C8 liability (Ki = 11,000 nM) further allows co-administration with CYP2C8-substrate chemotherapeutics (e.g., paclitaxel) without metabolic interaction confounding [3].

Innate Antiviral Immunity Research Targeting the Interferon/RNase L Pathway

WAY-382299's potent RNase L modulatory activity (IC₅₀ = 2.30 nM) [4] positions it as a tool compound for studying the interferon-regulated 2-5A/RNase L system, which is central to antiviral innate immunity and prostate cancer susceptibility (HPC1 locus). No standard NSAID engages this pathway, and the compound's selectivity window over sodium channels (~20-fold) provides an operational concentration range where RNase L effects can be studied independently of neuronal off-target activity [5].

Multi-Target Polypharmacology Probe for Chemical Biology Screening Collections

The tripartite activity signature of WAY-382299 (COX-2, RNase L, EGFR) with a defined selectivity window over Nav1.2/Nav1.6 and low CYP2C8 interaction potential distinguishes it from the majority of commercially available screening compounds, which typically address single targets. Screening collection curators and chemical biology core facilities seeking to diversify their compound libraries with well-characterized multi-target probes can justify procurement of WAY-382299 based on its publicly available quantitative activity data across five distinct molecular targets [6], providing a level of annotation that uncharacterized analogs lack.

Application
Selection Property
Validation Focus
Lifespan alteration studies in eukaryotic models
Multi-target polypharmacology (COX-2, RNase L, EGFR)
Phenotypic lifespan endpoint context
COX-2/EGFR crosstalk in inflammation-associated carcinogenesis
Concurrent COX-2 and EGFR inhibition
Pathway crosstalk model response
Innate antiviral immunity research (interferon/RNase L pathway)
RNase L modulation
2-5A/RNase L pathway assay context
Multi-target probe for chemical biology screening libraries
Defined selectivity profile across five targets
Polypharmacology annotation review
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